Carboxy-PEG5-sulfonic acid

描述

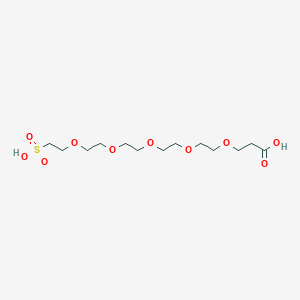

Carboxy-PEG5-sulfonic acid is a compound that features a carboxylic acid group and a sulfonic acid group linked through a linear polyethylene glycol (PEG) chain. This compound is primarily used as a non-cleavable linker for bio-conjugation, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

Carboxy-PEG5-sulfonic acid can be synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:

PEG Functionalization: The PEG chain is first functionalized with a carboxylic acid group. This can be achieved by reacting PEG with succinic anhydride in the presence of a catalyst.

Sulfonation: The functionalized PEG is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide. This step introduces the sulfonic acid group into the molecule.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product specifications .

化学反应分析

Types of Reactions

Carboxy-PEG5-sulfonic acid undergoes various chemical reactions, including:

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Amide Coupling: The carboxylic acid group can also react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amides.

Halogenation and Replacement: The sulfonic acid group can undergo halogenation and replacement reactions, allowing for further functionalization of the molecule .

Common Reagents and Conditions

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Amide Coupling: Coupling agents like EDC or HATU.

Halogenation: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Esters: Formed from the reaction of the carboxylic acid group with alcohols.

Amides: Formed from the reaction of the carboxylic acid group with primary amines.

Halogenated Compounds: Formed from the reaction of the sulfonic acid group with halogenating agents .

科学研究应用

Drug Delivery Systems

Carboxy-PEG5-sulfonic acid plays a crucial role in enhancing drug delivery systems due to its ability to improve solubility and biocompatibility.

Enhanced Solubility and Stability

The incorporation of PEG chains enhances the solubility of hydrophobic drugs, allowing for better dispersion in biological fluids. For instance, PEGylated nanoparticles have shown increased circulation times in vivo, reducing liver uptake and improving tumor targeting through the enhanced permeability and retention (EPR) effect .

Bioconjugation for Targeted Therapy

This compound is utilized as a non-cleavable linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs leverage the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising approach for targeted cancer therapies . The ability to connect different ligands via this linker facilitates the development of more effective therapeutic agents.

Surface Modification

The compound is also employed in surface modification applications, particularly for metal oxides and nanoparticles.

Metal Oxide Functionalization

This compound can modify metal oxide surfaces, such as silica or titanium dioxide, enhancing their hydrophilicity and interaction with biological molecules. This property is crucial for developing biosensors and other diagnostic tools .

Nanoparticle Stabilization

When used to functionalize nanoparticles, this compound improves their dispersion and stability in aqueous environments. This stabilization is vital for applications in drug delivery systems where consistent particle behavior is required .

Biomedical Applications

The biomedical potential of this compound extends beyond drug delivery.

Diagnostic Applications

The compound's ability to facilitate site-specific labeling of biomolecules makes it valuable for diagnostic purposes. By conjugating imaging agents to proteins or antibodies via this compound, researchers can enhance the sensitivity and specificity of various assays.

Antibody-Drug Conjugates (ADCs)

This compound serves as a linker in the development of antibody-drug conjugates, which combine the targeting ability of antibodies with the cytotoxic effects of drugs. This approach allows for targeted treatment of cancers while minimizing side effects associated with traditional chemotherapy .

Case Studies

作用机制

The mechanism of action of Carboxy-PEG5-sulfonic acid involves its role as a linker in bio-conjugation and PROTAC synthesis. In PROTACs, the compound serves as a bridge between a ligand that targets an E3 ubiquitin ligase and a ligand that targets the desired protein. This allows for the selective degradation of target proteins via the ubiquitin-proteasome system .

相似化合物的比较

Carboxy-PEG5-sulfonic acid can be compared with other PEG-based linkers and sulfonic acid-containing compounds. Similar compounds include:

Carboxy-PEG4-sulfonic acid: Similar structure but with a shorter PEG chain.

Carboxy-PEG6-sulfonic acid: Similar structure but with a longer PEG chain.

Sulfo-NHS-PEG5: Contains a sulfo-NHS ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific PEG chain length and the presence of both carboxylic acid and sulfonic acid groups, which provide distinct reactivity and solubility properties .

生物活性

Carboxy-PEG5-sulfonic acid is a specialized compound that plays a significant role in various biological applications, particularly in drug delivery and protein engineering. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) backbone with both carboxylic acid and sulfonic acid functional groups. This unique structure enhances its solubility and stability, making it an effective linker in bioconjugation processes.

- Molecular Formula : C₁₁H₂₃O₈S

- Molecular Weight : 305.37 g/mol

- CAS Number : 1817735-38-8

This compound primarily functions as a non-cleavable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its mechanism involves:

- Targeting Specificity : The compound facilitates the selective degradation of target proteins via the ubiquitin-proteasome system.

- Biochemical Interactions : The carboxylic and sulfonic acid groups can engage in various biochemical pathways, enhancing the bioavailability and efficacy of conjugated biomolecules.

Cellular Effects

This compound significantly influences cellular processes by modifying the properties of biomolecules. Key effects include:

- Enhanced Solubility : It improves the solubility of proteins and peptides, which is crucial for effective drug formulation.

- Stability Improvement : The compound stabilizes biomolecules against degradation, thus prolonging their functional lifespan in biological systems.

Dosage Effects

Research indicates that dosage impacts the biological activity of this compound:

- Low Dosage : Enhances solubility and stability with minimal toxicity.

- High Dosage : While it maintains efficacy, excessive amounts may lead to cytotoxic effects, necessitating careful dosage optimization in therapeutic applications .

Applications in Research and Medicine

This compound is utilized across various fields:

- Drug Delivery Systems : Its ability to enhance solubility and stability makes it ideal for formulating drug delivery systems that require prolonged circulation times in vivo.

- Bioconjugation Techniques : It serves as a linker for attaching drugs to antibodies or other biomolecules, facilitating targeted therapy.

- PROTAC Development : The compound is integral to developing PROTACs, which are designed to induce targeted protein degradation for therapeutic purposes .

1. PROTAC Development

In a study focusing on PROTACs, this compound was employed to create chimeric molecules that selectively degrade oncogenic proteins. The results demonstrated enhanced anti-tumor activity compared to traditional therapies.

2. Drug Delivery Enhancement

A comparative study on drug delivery systems showed that formulations using this compound exhibited improved pharmacokinetics and reduced off-target effects compared to non-modified counterparts. The enhanced circulation time was attributed to the PEGylation effect, which reduced recognition by the mononuclear phagocyte system (MPS) .

Summary of Research Findings

属性

IUPAC Name |

3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXDKCHNWPCUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167331 | |

| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-38-8 | |

| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。